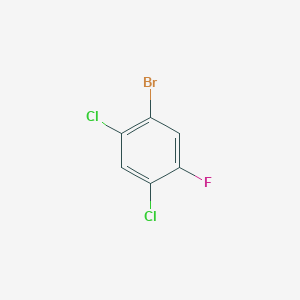

1-Bromo-2,4-dichloro-5-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-6(10)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCWLJLWAVCZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472914 | |

| Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-63-6 | |

| Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 2,4 Dichloro 5 Fluorobenzene and Its Precursors

Regioselective Halogenation Strategies

Achieving the specific isomer 1-bromo-2,4-dichloro-5-fluorobenzene through direct halogenation requires careful consideration of the electronic and steric effects of the substituents already present on the aromatic ring. Both classical and modern approaches can be tailored to control the position of the incoming halogen.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a foundational method for introducing substituents onto a benzene (B151609) ring. For the synthesis of this compound, a logical precursor is 1,3-dichloro-4-fluorobenzene. The introduction of a bromine atom is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). mdpi.comacsgcipr.org

The reaction proceeds via a two-step mechanism: the electrophile (Br⁺) attacks the nucleophilic benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. Subsequently, a proton is removed from this intermediate to restore aromaticity, yielding the substituted product. acsgcipr.org

The regioselectivity of the bromination is dictated by the directing effects of the existing halogen substituents. Halogens are deactivating, ortho-, para-directors. In the 1,3-dichloro-4-fluorobenzene precursor, the potential sites for substitution are positions 2, 5, and 6. The fluorine atom at C-4 strongly directs incoming electrophiles to its ortho position (C-5). While the chlorine atoms at C-1 and C-3 are deactivating, the activating resonance effect of the fluorine atom makes position C-5 the most probable site for electrophilic attack, leading to the desired this compound product. wikipedia.org

Table 1: Representative Conditions for Electrophilic Aromatic Bromination

| Precursor | Brominating Agent | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 1,3-dichloro-4-fluorobenzene | Br₂ | FeBr₃ | (Not specified, often halogenated solvents) | Room Temperature | High (by analogy) mdpi.com |

Direct C–H Halogenation Approaches

Modern synthetic chemistry has seen the rise of direct C–H halogenation, a powerful strategy that avoids the need for pre-functionalized starting materials. These methods often rely on transition-metal catalysis to selectively activate a specific C–H bond. For a complex molecule like this compound, achieving high regioselectivity without a directing group is challenging due to the multiple available C–H bonds and the deactivating nature of the existing halogens.

A key strategy in modern C–H activation is the use of directing groups. rsc.org These are functional groups installed on the substrate that coordinate to the metal catalyst, bringing it into close proximity with a specific C–H bond and thus ensuring halogenation occurs only at that site. rsc.org While this approach offers exceptional regioselectivity, it requires additional synthetic steps to install and later remove the directing group. Catalytic systems, for instance those based on manganese porphyrins, have shown unique regio- and stereoselectivity in C-H halogenation, representing the frontier of selective synthesis. wordpress.com

Diazotization and Sandmeyer-Type Reactions in Synthesis

The Sandmeyer reaction provides a robust and versatile alternative to electrophilic substitution for the synthesis of aryl halides. wikipedia.orggeeksforgeeks.org This method involves the conversion of a primary arylamine to a diazonium salt, which is then displaced by a halogen using a copper(I) salt catalyst. wikipedia.orgmasterorganicchemistry.comyoutube.com

To synthesize this compound, the required precursor is 2,4-dichloro-5-fluoroaniline. The synthesis proceeds in two main stages:

Diazotization : The aniline precursor is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (−N₂⁺). geeksforgeeks.orgorganic-chemistry.org

Sandmeyer Reaction : The resulting diazonium salt is then treated with copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical with the loss of stable nitrogen gas (N₂). The aryl radical then abstracts a bromine atom from the copper(II) species to form the final product, this compound, while regenerating the copper(I) catalyst. geeksforgeeks.orgjk-sci.com

This pathway is often preferred for producing specific isomers of polyhalogenated benzenes because the position of the incoming halogen is unambiguously determined by the position of the amino group in the aniline precursor. High yields are commonly achieved for these reactions. nih.gov

Table 2: Representative Conditions for Sandmeyer Bromination

| Precursor | Diazotization Reagents | Sandmeyer Reagent | Conditions | Yield |

|---|---|---|---|---|

| 2,4-dichloro-5-fluoroaniline | NaNO₂, HCl(aq) | CuBr, HBr(aq) | 0-5 °C, then heat | Good to Excellent nih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

Applying green chemistry principles to the synthesis of compounds like this compound is essential for minimizing environmental impact and improving safety and efficiency.

Atom Economy Maximization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. buecher.de Rearrangement and addition reactions often have 100% atom economy, whereas substitution and elimination reactions are inherently less efficient as they generate byproducts. rsc.org

Electrophilic Aromatic Substitution (EAS) : The bromination of an aryl-H compound with Br₂ has a theoretical atom economy of less than 100% because it produces HBr as a stoichiometric byproduct. Using N-bromosuccinimide (NBS) results in even lower atom economy due to the formation of succinimide as waste. wordpress.com

C₆H₃Cl₂F + Br₂ → C₆H₂BrCl₂F + HBr (Atom Economy < 100%)

Improving atom economy involves designing new catalytic routes that minimize or eliminate the formation of byproducts.

Solvent Selection and Catalysis in Sustainable Synthesis

The choice of solvents and catalysts has a major impact on the environmental footprint of a synthesis.

Solvents : Traditional electrophilic halogenations often use hazardous and environmentally persistent chlorinated solvents. rsc.org A key goal of green chemistry is to replace these with more benign alternatives. Water is an ideal green solvent, and methods for aqueous bromination using systems like AlBr₃-Br₂ have been developed. researchgate.net Other greener alternatives include ionic liquids, which can serve as both solvent and catalyst in reactions like Sandmeyer bromination, and supercritical fluids. organic-chemistry.org

Catalysis : Green catalysis focuses on using non-toxic, recyclable, and highly efficient catalysts.

In EAS , replacing traditional Lewis acids (FeBr₃, AlCl₃), which are often moisture-sensitive and difficult to recycle, with solid acid catalysts or recyclable organocatalysts is a greener approach. mdpi.comrsc.org

In the Sandmeyer reaction , classic conditions require stoichiometric copper(I) salts, leading to heavy metal waste. Modern variations focus on using catalytic amounts of copper, sometimes in conjunction with phase-transfer catalysts to improve efficiency. nih.govoperachem.com More advanced, metal-free approaches are also being explored, including electrochemical methods that use electricity to drive the transformation, avoiding bulk metal reagents entirely. nih.govpku.edu.cnresearchgate.netacs.org Such electrochemical strategies offer a sustainable pathway for generating aryl halides from diazonium salts. pku.edu.cnresearchgate.net

Waste Minimization and Hazard Reduction in Process Design

The synthesis of specialty chemicals like this compound necessitates a process design that is not only efficient but also environmentally responsible. Integrating principles of green chemistry and process synthesis for waste minimization is crucial for developing sustainable manufacturing routes. researchgate.netosti.gov This involves a hierarchical approach to decision-making during the design phase to identify and mitigate potential pollution and hazards from the outset. osti.gov

Key strategies for waste minimization and hazard reduction in the synthesis of halogenated aromatics include:

Route Selection: The choice of synthetic pathway significantly impacts waste generation. For instance, processes that involve unselective reactions, such as certain nitration reactions of dichlorofluorobenzene, can be low-yielding and produce a mixture of isomers that are difficult to separate, leading to significant waste. google.com Selecting routes that offer high regioselectivity is paramount.

Atom Economy: Synthetic designs should aim to maximize the incorporation of atoms from the starting materials into the final product. researchgate.netresearchgate.net This principle favors addition reactions over substitution reactions where parts of the reagents are discarded as byproducts.

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. researchgate.net Catalysts are used in smaller quantities and can often be recycled, drastically reducing waste. For example, using catalytic amounts of acids in bromination can be more efficient than using them as solvents or in equimolar amounts. google.com

Solvent Choice: The selection and use of solvents contribute significantly to the environmental impact of a process. jctjournal.com Process design should prioritize the use of safer, more benign solvents like water or supercritical CO2, or minimize the use of volatile halogenated organic solvents such as dichloromethane and chloroform, which are hazardous. jctjournal.com Where possible, reactions should be designed to be performed without a solvent.

Reduction of Derivatives: Chemical processes should be designed to avoid or minimize the use of temporary protecting groups or other derivatization steps. researchgate.netjctjournal.com These additional steps require extra reagents and generate waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption, which has both economic and environmental benefits. researchgate.net The development of novel catalysts that are active under mild conditions is a key enabler for improving energy efficiency.

Real-time Analysis: Implementing in-process monitoring and control allows for real-time adjustments to prevent the formation of byproducts and hazardous substances, thereby minimizing waste and improving safety. researchgate.netresearchgate.net

By systematically evaluating these factors during the early stages of process development, it is possible to design a manufacturing process for this compound and its precursors that is safer, more cost-effective, and has a significantly lower environmental footprint. osti.gov

Novel Catalytic Systems for Halogenation Reactions

Traditional electrophilic aromatic halogenation often requires harsh conditions and stoichiometric amounts of Lewis acid catalysts, which can generate significant waste. wikipedia.org Recent research has focused on developing novel catalytic systems that offer milder reaction conditions, higher selectivity, and greater efficiency for the synthesis of haloaromatics, including precursors to this compound. researchgate.netchemrxiv.org

One area of advancement involves the activation of N-halosuccinimides (NXS), which are stable, low-cost, and easy-to-handle halogenating reagents. chemrxiv.org For instance, a combination of thianthrene and trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalytic system for activating NXS in various halogenation reactions. researchgate.netresearchgate.net This system proceeds through a highly reactive electrophilic halogen thianthrenium species formed in situ. researchgate.netresearchgate.net

Visible-light-induced photocatalysis represents another innovative approach. nih.govworktribe.com These methods can achieve selective halogenation under mild conditions. For example, a heterogeneous Cu-MnO catalyst has been used with N-halosuccinimides under visible light irradiation for the halogenation of anilides and quinolines with good regioselectivity. nih.gov Similarly, nano Ag/AgCl has been used as a co-catalyst with visible light for the direct selective halogenation of unactivated C(sp3)–H bonds, a process that proceeds via a free radical mechanism. worktribe.com

Other notable developments include the use of carborane-based Lewis bases and hypervalent selenium species as catalysts for aromatic halogenation. chemrxiv.orgacs.org Carborane-based catalysts have demonstrated applicability for halogenating electron-deficient arenes using NXS under mild conditions. chemrxiv.org Phenyl selenium catalysts with an ortho-substituted carboxylic acid can generate a highly reactive and moisture-stable tetrasubstituted neutral hypervalent Se–halogen species, which is effective for a wide range of electrophilic functionalization reactions. acs.org

The following table summarizes some of the novel catalytic systems developed for halogenation reactions relevant to aromatic compounds.

| Catalytic System | Halogenating Agent | Substrate Type | Key Features and Advantages |

|---|---|---|---|

| Thianthrene / Trifluoromethanesulfonic acid (TfOH) | N-halosuccinimides (NXS) | Aromatics, olefins, alkynes, ketones | Activates common NXS reagents; proceeds via a highly reactive electrophilic halogen thianthrenium species. researchgate.netresearchgate.net |

| Visible Light / Heterogeneous Cu-MnO | N-halosuccinimides (NXS) | Anilides, quinolines | Cost-efficient, versatile, and operates under mild, visible-light conditions with good regioselectivity. nih.gov |

| Visible Light / Nano Ag@AgX | NaX / HX | Hydrocarbons (unactivated C(sp3)–H) | High selectivity for mono-halide products; operates at room temperature under visible light; free radical mechanism. worktribe.com |

| Carborane-based Lewis Bases | N-halosuccinimides (NXS) | Electron-deficient arenes, drug molecules | Effective for challenging substrates under mild conditions; allows for late-stage functionalization. chemrxiv.org |

| Palladium Nanoparticles on Metal-Organic Frameworks (Pd@MOF) | Various halogen sources | Aromatics with directing groups | Heterogeneous catalyst with high conversion and selectivity under mild conditions; allows for controlled polyhalogenation. diva-portal.org |

| Ortho-substituted Phenyl Selenium | N-halosuccinimides (NBS) | Phenols, anilines, polyenes | Forms a highly reactive, moisture-stable hypervalent selenium species; high catalyst turnover. acs.org |

Mechanistic Investigations of Reactivity in 1 Bromo 2,4 Dichloro 5 Fluorobenzene Systems

Radical Pathways in Halogenated Benzene (B151609) Transformations

In addition to ionic pathways like SNAr, halogenated benzenes can undergo transformations via radical mechanisms. These reactions are often initiated by light (photochemistry) or radical initiators and provide alternative routes for C-C or C-heteroatom bond formation and dehalogenation.

Aryl halides, including bromoarenes, can undergo photochemical dehalogenation, typically through a radical chain reaction mechanism. nih.govacs.org This process often occurs under mild conditions, requiring UVA irradiation in the presence of a base and a hydrogen donor, such as methanol. nih.govacs.orgsemanticscholar.org

The mechanism is believed to be initiated by the formation of a complex between the bromoarene and a base, such as methoxide. nih.govacs.org This interaction, facilitated by halogen bonding, weakens the carbon-bromine (C-Br) bond. nih.govacs.orgsemanticscholar.org Upon absorption of UVA light, this weakened bond undergoes facile homolytic cleavage, generating an aryl radical and a bromine radical. nih.govsemanticscholar.org The aryl radical then propagates the chain by abstracting a hydrogen atom from the hydrogen donor (e.g., methanol) to yield the dehalogenated benzene product and a new radical. researchgate.net This catalyst-free method represents a valuable pathway for the dehalogenation of polyhalogenated aromatic compounds. acs.org

Role of Halogen Bonding in Carbon-Halogen Bond Activation

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). This seemingly counterintuitive behavior arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is a carbon atom and X is a halogen). princeton.edu

The ability of a halogen to form a halogen bond increases with its polarizability and decreases with its electronegativity. Consequently, the order of halogen bond donor strength is I > Br > Cl > F. princeton.edu In the 1-Bromo-2,4-dichloro-5-fluorobenzene system, the bromine atom is the most effective halogen bond donor, followed by the chlorine atoms. The fluorine atom is generally not considered a significant halogen bond donor. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring enhances the electrophilic character of the σ-hole on the bromine atom, strengthening its potential for halogen bonding.

The formation of a halogen bond between the bromine atom of the molecule and a Lewis base (e.g., a solvent molecule, an anion, or a π-system) leads to a donation of electron density into the σ* antibonding orbital of the C-Br bond. This influx of electron density weakens the C-Br bond, effectively "activating" it for cleavage. This activation is a critical step in various chemical transformations, as it lowers the energy barrier for bond breaking.

The C-Br bond is inherently weaker and requires less energy to break compared to the C-Cl bond. study.comchemguideforcie.co.uk This, combined with bromine's superior ability to form a halogen bond, means that activation via halogen bonding will preferentially occur at the C-1 position (C-Br bond) over the C-2 or C-4 positions (C-Cl bonds). The C-F bond is significantly stronger and less polarizable, making it the least susceptible to this mode of activation. chemguideforcie.co.uk

| Property | C-F | C-Cl | C-Br |

|---|---|---|---|

| Average Bond Energy (kJ/mol) | ~485 | ~328 | ~276 |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 |

| Halogen Bond Donor Ability | Very Weak | Moderate | Strong |

Base-Catalyzed Halogen Transfer Mechanisms

In the presence of a strong, non-nucleophilic base, polyhalogenated aromatic compounds can undergo a rearrangement known as the "Halogen Dance" (HD). beilstein-archives.orgscribd.com This reaction involves the migration of a halogen atom from one position on the aromatic ring to another. nih.govamazonaws.com The mechanism is particularly well-studied for brominated arenes and is driven by the formation of a thermodynamically more stable aryl anion intermediate. beilstein-archives.orgbeilstein-archives.org

For this compound, the mechanism is initiated by the deprotonation of one of the two available ring hydrogens by a strong base (e.g., an amide base). The inductive electron-withdrawing effects of the four halogen substituents increase the acidity of the ring protons, facilitating this step. A qualitative analysis suggests the following order of acidity for the protons:

| Position | Adjacent Halogens | Predicted Acidity |

|---|---|---|

| C-6 | -Br (ortho), -F (ortho) | Most Acidic |

| C-3 | -Cl (ortho), -Cl (ortho) | Less Acidic |

Deprotonation at the most acidic C-6 position generates a transient aryl anion. This highly reactive nucleophile can then attack the electrophilic bromine atom of a neighboring this compound molecule. This intermolecular halogen transfer proceeds through a bromo-bridged transition state. beilstein-archives.orgbeilstein-archives.org The net result is the transfer of a "positive" bromine atom, leading to the formation of a de-brominated species and a dibrominated species (disproportionation) or an isomer of the starting material (isomerization). Given the nature of the halogen dance, only the bromine atom is expected to migrate, as chlorine and fluorine are far less prone to participate in this type of base-catalyzed transfer.

Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions

The substitution pattern of this compound dictates the regiochemical outcome of further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on this substrate is highly regioselective, governed by two primary factors: the leaving group ability of the halogens and the stability of the negatively charged intermediate (Meisenheimer complex).

Leaving Group Ability : The ability of the halogens to act as a leaving group follows the order: I > Br > Cl > F. Therefore, the bromine atom at C-1 is the best leaving group, followed by the chlorine atoms at C-2 and C-4. Fluorine is a very poor leaving group in this context. chemguideforcie.co.uk

Intermediate Stability : The Meisenheimer complex is stabilized by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack.

Considering these factors, substitution at the C-1 position is overwhelmingly favored. When a nucleophile attacks C-1, the resulting negative charge is stabilized by resonance delocalization onto the ortho-chlorine (at C-2) and the para-chlorine (at C-4). This dual stabilization, combined with the superior leaving group ability of bromine, makes the C-1 position the most reactive site for SNAr reactions. Attack at C-2 or C-4 would result in a less stable intermediate, as the stabilizing groups would not be in optimal ortho/para positions.

| Site of Attack | Leaving Group | Stabilizing Groups (Ortho/Para) | Predicted Reactivity |

|---|---|---|---|

| C-1 | Br | -Cl (C-2, ortho), -Cl (C-4, para) | Most Favored |

| C-2 | Cl | -Br (C-1, ortho) | Less Favored |

| C-4 | Cl | -F (C-5, ortho) | Less Favored |

Electrophilic Aromatic Substitution (EAS)

Attack at C-3 : This position is ortho to the chlorine atoms at C-2 and C-4, and meta to the bromine at C-1 and the fluorine at C-5.

Attack at C-6 : This position is ortho to the bromine at C-1 and the fluorine at C-5, and meta to the chlorine atoms at C-2 and C-4.

The directing strength of halogens in EAS is typically Br > Cl > F. The C-6 position is directed by the relatively strong ortho-directing bromine and the ortho-directing fluorine. The C-3 position is directed by two ortho-chlorine atoms. Given the stronger directing ability of bromine, substitution is predicted to preferentially occur at the C-6 position. Furthermore, the C-3 position is flanked by two chlorine atoms, which may present slightly more steric hindrance compared to the C-6 position, which is flanked by a bromine and a fluorine atom.

| Site of Attack | Ortho/Para Directing Groups | Predicted Reactivity |

|---|---|---|

| C-3 | -Cl (C-2, ortho), -Cl (C-4, ortho) | Less Favored |

| C-6 | -Br (C-1, ortho), -F (C-5, ortho) | Most Favored |

Transition Metal Catalyzed Cross Coupling Reactions of 1 Bromo 2,4 Dichloro 5 Fluorobenzene Derivatives

Kumada-Corriu Cross-Coupling Reactions

The Kumada-Corriu reaction, which utilizes Grignard reagents as nucleophiles, is a powerful tool for C-C bond formation. nih.govorganic-chemistry.org While there are reports on the Kumada-Corriu coupling of other polyhalogenated aromatic compounds, specific examples involving 1-Bromo-2,4-dichloro-5-fluorobenzene, which would detail the reaction with various Grignard reagents and the resulting products, are absent from the searched literature.

Miyaura Borylation Reactions for Functionalization

The Miyaura borylation is a key method for converting aryl halides into aryl boronate esters, which are versatile intermediates in organic synthesis. organic-chemistry.org General procedures for the palladium-catalyzed borylation of aryl bromides are well-described. rsc.org However, the application of this reaction to this compound to synthesize the corresponding boronate ester has not been specifically detailed.

Advancements in Earth-Abundant Metal Catalysis for Cross-Coupling

There is a growing body of research on the use of more sustainable and cost-effective catalysts based on earth-abundant metals like iron and nickel for cross-coupling reactions. nih.govissuu.comrsc.orgresearchgate.net These catalysts often exhibit unique reactivity and selectivity compared to their palladium counterparts. researchgate.net Despite the general interest in this area, specific reports on the successful application of iron or nickel catalysts for the cross-coupling of this compound could not be found.

Mechanistic Aspects of Oxidative Addition, Transmetalation, and Reductive Elimination in Catalytic Cycles

The efficacy of transition metal-catalyzed cross-coupling reactions involving this compound hinges on a well-orchestrated sequence of elementary steps that constitute the catalytic cycle. The three core mechanistic steps are oxidative addition, transmetalation, and reductive elimination. While detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in publicly available literature, a robust understanding can be derived from the well-established principles governing the behavior of polyhalogenated and electron-deficient aryl halides in palladium-catalyzed systems.

The catalytic cycle typically begins with a palladium(0) complex, which is the active catalyst. This species undergoes oxidative addition with the aryl halide, forming an arylpalladium(II) halide intermediate. This intermediate then engages in transmetalation with an organometallic coupling partner. The final step, reductive elimination, involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, allowing the cycle to continue.

Oxidative Addition

Oxidative addition is the initial and often rate-determining step in many cross-coupling cycles. It involves the insertion of the low-valent transition metal center, typically palladium(0), into the carbon-halogen bond of the electrophile. For this compound, the reaction exclusively occurs at the carbon-bromine (C-Br) bond.

The reactivity of aryl halides in oxidative addition is known to follow the trend I > Br > Cl > F. uvic.ca Therefore, the C-Br bond of this compound is significantly more susceptible to cleavage by palladium(0) than the more stable C-Cl and C-F bonds, ensuring high chemoselectivity. The presence of three strongly electron-withdrawing halogen substituents (-Cl and -F) on the benzene (B151609) ring lowers the electron density of the aromatic system. This electronic deficiency generally facilitates the oxidative addition step by making the carbon atom of the C-Br bond more electrophilic and susceptible to attack by the nucleophilic Pd(0) center.

The process is initiated by the dissociation of ligands from a precursor like Pd(PPh₃)₄ to generate a more reactive, coordinatively unsaturated 14-electron species, such as Pd(PPh₃)₂. This species then reacts with the aryl bromide to form a square planar arylpalladium(II) halide complex.

Table 1: Key Features of the Oxidative Addition Step

| Feature | Description |

|---|---|

| Reactants | Pd(0)L₂ (active catalyst), this compound |

| Product | trans-(2,4-dichloro-5-fluorophenyl)Pd(Br)L₂ |

| Change in Pd State | Oxidation from Pd(0) to Pd(II) |

| Key Influencing Factors | Bond strength (C-Br << C-Cl), electron-deficient nature of the aryl ring, steric and electronic properties of ancillary ligands (L). |

Transmetalation

Following oxidative addition, the transmetalation step occurs, where the organic group from a main-group organometallic reagent is transferred to the palladium(II) center, displacing the halide ligand. The nature of this step is highly dependent on the specific cross-coupling reaction being performed (e.g., Suzuki, Stille, Sonogashira).

In a Suzuki-Miyaura coupling, the organometallic partner is typically an organoboron compound, such as a boronic acid or ester. This step requires activation by a base, which converts the organoboron species into a more nucleophilic borate complex. This borate then reacts with the arylpalladium(II) bromide complex.

The general sequence for a Suzuki reaction is as follows:

Activation of Boronic Acid: R-B(OH)₂ + Base → [R-B(OH)₃]⁻

Ligand Exchange: The activated borate displaces the bromide ligand on the palladium complex.

Transfer of Organic Group: The aryl group (R) is transferred from boron to palladium, yielding a diarylpalladium(II) intermediate.

The electron-withdrawing character of the 2,4-dichloro-5-fluorophenyl group attached to the palladium can influence the rate of transmetalation, though this effect is often secondary to factors like the choice of base, solvent, and the nature of the organometallic reagent.

Table 2: Transmetalation in a Suzuki-Miyaura Reaction

| Feature | Description |

|---|---|

| Reactants | trans-(2,4-dichloro-5-fluorophenyl)Pd(Br)L₂, Organoboronate [R-B(OH)₃]⁻ |

| Product | cis-(2,4-dichloro-5-fluorophenyl)Pd(R)L₂ |

| Byproducts | Halide Salt, Boric Acid derivatives |

| Key Influencing Factors | Nature of organometallic reagent, choice of base, solvent polarity, ligand properties. |

Reductive Elimination

Reductive elimination is the final, product-forming step of the catalytic cycle. In this step, the two organic ligands on the diarylpalladium(II) complex couple and are expelled from the metal coordination sphere, forming the new C-C bond. youtube.com Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state.

For the reaction to proceed, the two organic groups typically need to be in a cis orientation on the square planar palladium complex. If the transmetalation step yields a trans isomer, a trans-to-cis isomerization must occur before reductive elimination can take place.

Table 3: Characteristics of the Reductive Elimination Step

| Feature | Description |

|---|---|

| Reactant | cis-(2,4-dichloro-5-fluorophenyl)Pd(R)L₂ |

| Products | 2,4-dichloro-5-fluoro-1,1'-biphenyl (or other coupled product), Pd(0)L₂ |

| Change in Pd State | Reduction from Pd(II) to Pd(0) |

| Key Influencing Factors | cis-orientation of organic ligands, steric bulk of ligands, electronic nature of coupling partners (electron-withdrawing groups accelerate the reaction). berkeley.edu |

Advanced Spectroscopic Characterization of 1 Bromo 2,4 Dichloro 5 Fluorobenzene and Its Structural Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 1-Bromo-2,4-dichloro-5-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the identity and purity of the compound.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. In this compound, the benzene (B151609) ring has two remaining protons. Their chemical shifts are influenced by the inductive and resonance effects of the four halogen substituents.

The fluorine atom is strongly electron-withdrawing, causing a deshielding effect (a downfield shift) on nearby protons and carbons. Chlorine and bromine are also electron-withdrawing but to a lesser extent. The bromine atom, due to the 'heavy atom effect', can cause the directly attached (ipso) carbon to shift upfield, contrary to what would be expected based on electronegativity alone stackexchange.com.

The expected ¹H NMR spectrum would show two signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C-3 (between two chlorine atoms) and the proton at C-6 (between a bromine and a fluorine atom) will have distinct chemical shifts. Similarly, the ¹³C NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts determined by the attached halogens and their positions on the ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| C-3 | H | ~7.8 (d) | Deshielded by adjacent Cl atoms and meta to Br and F. |

| C-6 | H | ~7.4 (d) | Deshielded by adjacent F and Br atoms. |

| C-1 | C | ~115 | Attached to Br (heavy atom effect may cause upfield shift). |

| C-2 | C | ~135 | Attached to Cl, ortho to Br and H. |

| C-3 | C | ~130 | Attached to H, between two Cl atoms. |

| C-4 | C | ~132 | Attached to Cl, ortho to F and H. |

| C-5 | C | ~158 (d) | Attached to F (strong deshielding and C-F coupling). |

| C-6 | C | ~120 (d) | Attached to H, ortho to Br and F. |

| Note: These are estimated values based on data from structural analogues. Actual values may vary. The '(d)' indicates that the signal is expected to be a doublet. |

Spin-spin coupling provides information about the connectivity of atoms. In the ¹H NMR spectrum of this compound, the two aromatic protons (at C-3 and C-6) are meta to each other. This would result in a small coupling constant (⁴JHH), typically in the range of 2-3 Hz, causing each proton signal to appear as a doublet.

Furthermore, the fluorine atom (¹⁹F, spin I=½) will couple with both protons and carbons.

¹H-¹⁹F Coupling: The proton at C-6 is ortho to the fluorine, which will result in a significant coupling constant (³JHF) of approximately 5-10 Hz. The proton at C-3 is para to the fluorine, leading to a smaller coupling (⁵JHF), which may not always be resolved.

¹³C-¹⁹F Coupling: The carbon directly bonded to fluorine (C-5) will show a large one-bond coupling constant (¹JCF), often exceeding 240 Hz. Carbons at the ortho (C-4, C-6), meta (C-1, C-3), and para (C-2) positions will also exhibit coupling to fluorine with decreasing magnitude (²JCF > ³JCF > ⁴JCF).

For complex molecules like polyhalogenated benzenes, 1D NMR spectra can sometimes be ambiguous. Two-dimensional (2D) NMR experiments are crucial for definitive structural assignment. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the protons at C-3 and C-6, confirming their meta-relationship through the small ⁴JHH coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It would definitively link the proton at C-3 to the carbon signal of C-3, and the proton at C-6 to the carbon signal of C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. For example, the proton at C-6 would show correlations to C-1, C-5, and C-4, providing unequivocal evidence for the arrangement of substituents around that proton. magritek.com

The choice of solvent can significantly influence the chemical shifts in NMR spectra, particularly for aromatic compounds. researchgate.net Solvents like benzene-d₆, acetone-d₆, and DMSO-d₆ can induce shifts compared to the standard chloroform-d₃ (CDCl₃) due to various interactions, including the formation of loose complexes and changes in the local magnetic field. Aromatic solvents like benzene-d₆ often cause upfield shifts for protons that are positioned to interact with the solvent's ring current. For polyhalogenated aromatics, changing the solvent can sometimes increase the separation of crowded signals, aiding in interpretation.

The assignment of NMR spectra for polyhalogenated aromatics can be challenging due to the complex interplay of substituent effects, leading to potential misinterpretations in the literature. The heavy atom effect of bromine and iodine, for instance, can lead to unexpected upfield shifts for the ipso-carbon, which might be counterintuitive if one only considers electronegativity. stackexchange.com The definitive assignment often requires a comprehensive analysis using a combination of 1D and advanced 2D NMR techniques (COSY, HSQC, HMBC), and in some cases, comparison with computationally predicted spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and analyze the vibrational modes of a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the substituted benzene ring.

Key vibrational modes for this compound include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. The substitution pattern affects the intensity and position of these bands.

C-H bending: Out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region. For the two adjacent protons in a 1,2,4,5-tetrasubstituted pattern, a characteristic band is expected.

C-X stretching (X = F, Cl, Br): The C-F stretching vibration gives a strong band, typically in the 1250-1000 cm⁻¹ range. C-Cl stretching bands are found between 800-600 cm⁻¹, and the C-Br stretching vibration appears at lower wavenumbers, typically between 600-500 cm⁻¹.

Interactive Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1580-1450 | Aromatic C=C ring stretch | Medium-Strong |

| 1250-1100 | C-F stretch | Strong |

| 900-850 | C-H out-of-plane bend | Strong |

| 800-700 | C-Cl stretch | Strong |

| 600-500 | C-Br stretch | Medium |

| Note: These are predicted ranges. The exact position and intensity of the bands can be influenced by the overall substitution pattern. |

Identification of Functional Groups and Aromatic Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characteristic vibrations within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its aromatic ring and carbon-halogen bonds.

The aromatic C-H stretching vibrations typically appear at wave numbers just above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹. libretexts.orglibretexts.org Another key feature of aromatic compounds is the in-ring carbon-carbon double bond (C=C) stretching vibrations, which give rise to one or more sharp bands of variable intensity in the 1600–1450 cm⁻¹ region. libretexts.orgpressbooks.pub

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100–3000 |

| Aromatic C=C | In-ring stretch | 1600–1450 |

| C-F | Stretch | 1250–1000 |

| C-Cl | Stretch | 850–550 lumenlearning.com |

| C-Br | Stretch | 690–515 lumenlearning.com |

Benzene Fingerprint Region Analysis for Substitution Patterns

The substitution pattern of a benzene derivative can be determined by analyzing two key areas of its IR spectrum: the C-H out-of-plane bending (oop) region (900-675 cm⁻¹) and the weak overtone and combination band region (2000-1665 cm⁻¹). orgchemboulder.comdocbrown.info The latter are often referred to as "benzene fingers" and their pattern is highly characteristic of the substitution on the ring. spectroscopyonline.comspectroscopyonline.com

The number of adjacent hydrogen atoms on the aromatic ring dictates the position of the strong C-H oop absorption bands. oregonstate.edu In the case of this compound, the molecule is tetrasubstituted with two adjacent hydrogen atoms. This substitution pattern is expected to produce a characteristic absorption in the 860-800 cm⁻¹ range.

The overtone bands between 2000 and 1665 cm⁻¹ are weak but provide a reliable confirmation of the substitution pattern. spectra-analysis.com The shape and number of these "fingers" are unique to each substitution arrangement.

Table 2: Correlation of Benzene Substitution Patterns with IR Fingerprint Regions

| Substitution Pattern | Adjacent H's | C-H Out-of-Plane Bending (cm⁻¹) | Overtone Band Pattern (2000-1665 cm⁻¹) |

|---|---|---|---|

| Monosubstituted | 5 | 770–730 and 710–690 | Four distinct peaks |

| ortho-Disubstituted | 4 | 770–735 spectroscopyonline.com | Pattern similar to monosubstituted |

| meta-Disubstituted | 3 & 1 | 810–750 and 900–860, 690±10 spectroscopyonline.com | Three to four peaks |

| para-Disubstituted | 2 & 2 | 860–790 spectroscopyonline.com | One to two prominent peaks |

| 1,2,4,5-Tetrasubstituted | 2 | ~860 | Specific characteristic pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. khanacademy.org For aromatic compounds like halogenated benzenes, the primary electronic transitions observed are π → π* transitions associated with the conjugated system of the benzene ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis. britannica.com For this compound (C₆H₂BrCl₂F), the mass spectrum is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This results in a distinctive isotopic cluster for the molecular ion (M⁺), which allows for the confident identification of the number of bromine and chlorine atoms in the molecule. The calculated monoisotopic mass for C₆H₂⁷⁹Br³⁵Cl₂F is 241.87 Da. nih.gov

The fragmentation pattern typically involves the loss of halogen atoms or the entire substituent groups. Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺), a chlorine atom ([M-Cl]⁺), or combinations thereof, leading to the formation of various daughter ions.

Table 3: Predicted Isotopic Pattern for the Molecular Ion [C₆H₂BrCl₂F]⁺

| Ion Composition | m/z (Nominal) | Relative Abundance (Approx.) |

|---|---|---|

| [C₆H₂⁷⁹Br³⁵Cl₂F]⁺ | 242 | ~56% |

| [C₆H₂⁸¹Br³⁵Cl₂F]⁺ / [C₆H₂⁷⁹Br³⁵Cl³⁷ClF]⁺ | 244 | 100% |

| [C₆H₂⁸¹Br³⁵Cl³⁷ClF]⁺ / [C₆H₂⁷⁹Br³⁷Cl₂F]⁺ | 246 | ~47% |

| [C₆H₂⁸¹Br³⁷Cl₂F]⁺ | 248 | ~5% |

Integrated Spectroscopic Analysis Protocols for Complex Organic Structures

The unambiguous structural elucidation of a complex organic molecule like this compound requires the integration of data from multiple spectroscopic methods. jchps.com A typical protocol involves a systematic approach where the information from one technique complements and confirms the findings from another. sciepub.com

Mass Spectrometry (MS): The analysis begins with MS to determine the molecular weight and molecular formula. The unique isotopic cluster for bromine and chlorine-containing compounds provides a definitive confirmation of the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is then used to identify the functional groups present. For this molecule, IR confirms the presence of an aromatic ring and carbon-halogen bonds. Furthermore, analysis of the fingerprint region helps to establish the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to probe the electronic structure of the molecule, confirming the presence of a conjugated aromatic system.

Data Integration: Finally, all data are integrated to build a complete and consistent molecular structure. The molecular formula from MS, the functional groups and substitution pattern from IR, and the electronic system information from UV-Vis are pieced together to confirm the identity of this compound.

This integrated approach minimizes ambiguity and ensures a high degree of confidence in the final structural assignment. studypug.com

Computational Insights into this compound: A Theoretical Analysis

An exploration of the computational chemistry and theoretical modeling of the polyhalogenated compound this compound reveals significant insights into its electronic structure, reactivity, and potential biological activity. Advanced modeling techniques are employed to predict its behavior in chemical reactions and its interactions within biological systems.

Applications and Advanced Materials Research Utilizing 1 Bromo 2,4 Dichloro 5 Fluorobenzene As a Building Block

Synthetic Intermediate in Pharmaceutical Research and Drug Discovery

The highly functionalized nature of 1-Bromo-2,4-dichloro-5-fluorobenzene makes it a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs). Halogenated benzenes are critical starting materials in medicinal chemistry due to their reactivity in cross-coupling and substitution reactions, which are fundamental for building the complex scaffolds of modern therapeutics.

Precursors for Bioactive Molecules

This compound is utilized in the development of various bioactive molecules. The presence of multiple halogen substituents allows for selective chemical modifications, enabling the construction of intricate molecular architectures. The differential reactivity of the bromine, chlorine, and fluorine atoms can be exploited in sequential reactions to introduce a variety of functional groups, leading to the synthesis of novel compounds with potential therapeutic activities.

The utility of fluorinated aromatic compounds in drug design is well-established. The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. As such, this compound represents a valuable starting point for the synthesis of new generations of fluorinated pharmaceuticals.

Synthesis of Selective Estrogen Receptor Degraders (SERDs)

A notable application of compounds structurally similar to this compound is in the synthesis of Selective Estrogen Receptor Degraders (SERDs). SERDs are a class of drugs that target and degrade estrogen receptors, which are key drivers in the progression of certain types of breast cancer.

For instance, the closely related compound 1-bromo-2-chloro-4-fluorobenzene (B27530) is a crucial building block for the synthesis of brilanestrant, a nonsteroidal SERD that was investigated for the treatment of estrogen receptor-positive breast cancer. The synthesis of such complex molecules often involves multiple steps where the halogenated benzene (B151609) core is elaborated with other chemical moieties to achieve the final, biologically active structure. The specific substitution pattern of this compound makes it a potentially valuable precursor for novel SERDs and other targeted therapies in oncology.

| Precursor Compound Example | Therapeutic Agent | Therapeutic Class |

| 1-Bromo-2-chloro-4-fluorobenzene | Brilanestrant | Selective Estrogen Receptor Degrader (SERD) |

Chemical Building Block in Agrochemical Development

The development of novel pesticides is crucial for modern agriculture. Isoxazoline-based compounds have emerged as a significant class of insecticides and acaricides due to their potent activity against a wide range of pests. ieice.orgtuni.fi The synthesis of these complex molecules often relies on the use of functionalized aromatic building blocks.

While direct synthesis routes employing this compound are not extensively documented in publicly available literature, the structural motifs present in many commercial isoxazoline (B3343090) pesticides feature highly substituted phenyl rings. nih.govresearchgate.netmdpi.com The synthesis of these agrochemicals frequently involves the reaction of a substituted aryl halide with a suitable heterocyclic precursor. nih.gov The polyhalogenated structure of this compound makes it a candidate for the synthesis of new isoxazoline derivatives, where the specific halogen substituents could modulate the biological activity, spectrum, and metabolic stability of the resulting pesticide.

| Agrochemical Class | Key Structural Feature | Role of Halogenated Aromatics |

| Isoxazoline Insecticides | Substituted Phenyl Ring | Precursors for the aromatic core |

Role in the Synthesis of Advanced Materials

The unique electronic properties conferred by fluorine and other halogen atoms make polyhalogenated benzenes attractive building blocks for advanced organic materials. These materials are at the forefront of next-generation electronics, offering advantages such as flexibility, low cost, and tunable properties.

Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, the strategic fluorination of molecules is a widely used approach to enhance the performance and stability of materials for Organic Light-Emitting Diodes (OLEDs). fluorobenzene.ltd The introduction of fluorine atoms into organic semiconductors can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can improve charge injection and transport properties. tuni.fifluorobenzene.ltd

Furthermore, fluorination can increase the thermal and oxidative stability of the material, leading to longer device lifetimes. fluorobenzene.ltd The presence of fluorine can also influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. fluorobenzene.ltd While specific examples of OLED materials derived from this compound are not prominent in the literature, its structure is emblematic of the type of polyhalogenated aromatic building block that material scientists utilize to create novel and efficient optoelectronic materials. abcr.com

Semiconducting Materials and Organic Field-Effect Transistors (OFETs)

Similar to OLEDs, the performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the properties of the organic semiconductor used. ieice.org Fluorinated benzene derivatives are actively being developed for this purpose. The strong electron-withdrawing nature of fluorine can be used to create n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) organic semiconductors. ieice.org

| Application Area | Role of Fluorination | Potential Benefit |

| OLEDs | Tuning of HOMO/LUMO levels, improved stability, control of molecular packing. | Enhanced efficiency, longer device lifetime, improved color purity. fluorobenzene.ltd |

| OFETs | Creation of n-type or ambipolar materials, enhanced intermolecular interactions. | Higher charge carrier mobility, improved device stability. ieice.orgfluorobenzene.ltd |

Components in Crystal Engineering and Supramolecular Chemistry

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the nature and directionality of intermolecular interactions. This compound is a molecule of significant interest in this field due to its potential to form specific and directional non-covalent interactions, primarily halogen bonds.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). The strength of this interaction is dependent on the polarizability of the halogen atom, typically following the trend I > Br > Cl > F. The presence of multiple halogens on the this compound ring, including the moderately strong halogen bond donor bromine and the weaker donor chlorine, provides multiple sites for forming such directional bonds.

The electron-withdrawing nature of the fluorine and chlorine atoms on the benzene ring enhances the electrophilic character of the bromine and chlorine atoms, making them more effective halogen bond donors. This allows this compound to form robust supramolecular synthons—structural units within a crystal that are formed and held together by intermolecular interactions. These interactions can be used to assemble molecules into predictable one-, two-, or three-dimensional networks. While specific crystal structures of this compound are not widely reported, its potential is analogous to other polyhalogenated benzenes, such as 1,4-dibromotetrafluorobenzene, which are known to form co-crystals and one-dimensional chains through Br···N or Br···O halogen bonds. The varied halogen substituents on this compound offer a nuanced tool for creating complex, ordered solid-state materials.

Precursors for Polyhalogenated Dibenzochrysenes

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science and electronics. Polyhalogenated derivatives of these PAHs can exhibit unique optical and electronic properties. Dibenzochrysenes, a specific type of PAH, could theoretically be synthesized from precursors like this compound through coupling reactions, such as the Ullmann reaction, which is used to form biaryls from aryl halides using copper catalysis. organic-chemistry.org However, a review of available scientific literature does not provide specific examples or methods for the synthesis of polyhalogenated dibenzochrysenes using this compound as the starting material. Therefore, this specific application remains a theoretical possibility without direct experimental validation in published research.

Development of Catalysts for Organic Reactions (e.g., Peptide Synthesis)

This compound is a valuable precursor for the synthesis of organometallic reagents and catalysts, particularly for reactions like peptide synthesis. The reactivity of the carbon-bromine bond allows for selective transformation into an organometallic intermediate, which can then be converted into a catalytically active species.

A well-established method for this transformation is the formation of a Grignard reagent. The bromine atom in this compound is significantly more reactive towards magnesium metal than the chlorine or fluorine atoms, allowing for the chemoselective formation of 2,4-dichloro-5-fluorophenylmagnesium bromide. walisongo.ac.id This Grignard reagent is a powerful nucleophile and can be used in a variety of subsequent reactions.

For catalyst development, this organometallic intermediate is often converted into a boronic acid. For instance, a closely related compound, 1-bromo-2-chloro-4-fluorobenzene, is used to prepare a biphenyl (B1667301) catalyst for peptide synthesis. ossila.com The process begins with the synthesis of the Grignard reagent, which is then reacted with trimethyl borate, followed by acidic hydrolysis to yield the corresponding boronic acid. ossila.com This boronic acid derivative can then act as a key component in catalyst systems, for example, in palladium-catalyzed cross-coupling reactions. The resulting catalyst, featuring a polyhalogenated biphenyl backbone, can exhibit high efficiency, achieving significant conversion rates in peptide bond formation. ossila.com The same synthetic pathway is applicable to this compound to generate novel catalysts with tailored electronic and steric properties.

Interactive Data Table: Plausible Synthesis of a Boronic Acid Catalyst Precursor

The following table outlines the plausible reaction steps for converting this compound into a boronic acid, a key precursor for various catalysts, based on analogous reactions. ossila.comgoogle.com

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | Magnesium (Mg) in THF | 2,4-Dichloro-5-fluorophenylmagnesium bromide | Grignard Formation |

| 2 | 2,4-Dichloro-5-fluorophenylmagnesium bromide | 1) Trimethyl borate, B(OMe)₃ 2) Aqueous Acid (e.g., HCl) | (2,4-Dichloro-5-fluorophenyl)boronic acid | Borylation / Hydrolysis |

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 1-Bromo-2,4-dichloro-5-fluorobenzene in laboratory environments?

- Methodological Answer :

- Ventilation : Use enclosed systems or local exhaust ventilation to minimize inhalation risks .

- PPE : Wear respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Avoid prolonged storage due to potential degradation .

- Spill Management : Use inert absorbents (e.g., sand) and avoid direct contact; dispose of waste via approved hazardous waste protocols .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to assess purity (>95% as per typical commercial standards) .

- Spectroscopy :

- ¹H/¹⁹F NMR : Compare coupling constants and chemical shifts to reference data. For example, adjacent halogens (Br, Cl, F) induce distinct splitting patterns in ¹⁹F NMR (see Table 1) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 243.88 for C₆H₂BrCl₂F) and isotopic patterns .

Advanced Questions

Q. How can cross-coupling reactions expand the synthetic utility of this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, in DMF at 80°C) .

- Buchwald-Hartwig Amination : Introduce amines via Pd-mediated coupling, retaining chlorine/fluorine substituents for downstream functionalization .

- Derivative Synthesis : Example derivatives and applications:

| Derivative | Application | Reference |

|---|---|---|

| 1-Bromo-5-chloro-2,4-difluorobenzene | Intermediate for agrochemicals | |

| 1-Bromo-2,4-difluoro-3-nitrobenzene | Precursor for fluorinated dyes |

Q. What spectroscopic strategies resolve structural isomers in halogenated benzene derivatives?

- Methodological Answer :

- ¹⁹F NMR Coupling Analysis : Fluorine atoms in different chemical environments exhibit unique splitting patterns. For example:

- In 1-bromo-2,4,5-trifluorobenzene, three distinct ¹⁹F signals arise from differential coupling with Br, Cl, and adjacent F atoms .

- Computational Modeling : Time-dependent density functional theory (TD-DFT) predicts spectral profiles (e.g., FT-IR, Raman) to validate experimental data .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for halogenated benzenes?

- Methodological Answer :

- Source Validation : Cross-check data against peer-reviewed databases (e.g., NIST Chemistry WebBook) .

- Experimental Replication : Reproduce measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points) .

- Impurity Assessment : Trace impurities (e.g., residual solvents) can alter physical properties; use GC-MS to identify contaminants .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.